

A Comparative Guide to the Structural Activity Relationship of Fluorinated Bioactive Molecules

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Compound of Interest

Compound Name: **4-Fluorogramine**

Cat. No.: **B034803**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of various fluorinated compounds, drawing parallels to inform potential studies on **4-Fluorogramine** derivatives. While direct SAR studies on **4-Fluorogramine** derivatives are not extensively available in the reviewed literature, this document leverages experimental data from analogous fluorinated heterocyclic compounds to provide insights into how fluorine substitution can impact biological activity. The data presented is intended to guide future research and hypothesis-driven drug design.

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can significantly alter its physicochemical and pharmacokinetic properties.^{[1][2]} Key effects include:

- Increased Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the half-life of a drug.
- Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
- Altered pKa: Fluorine's electron-withdrawing nature can change the acidity or basicity of nearby functional groups, affecting ionization and cell permeability.

- Conformational Changes: The small size of fluorine allows it to act as a hydrogen bond acceptor and can influence the preferred conformation of a molecule.

Comparative SAR Data of Fluorinated Heterocyclic Compounds

The following tables summarize the SAR data for several classes of fluorinated compounds, offering a basis for predicting the effects of similar modifications on a **4-Fluorogramine** scaffold.

Table 1: SAR of 4-Fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemics. The introduction of fluorine at the 4-position of 2-cyanopyrrolidine has been shown to enhance their inhibitory effect.[\[3\]](#)

Compound/Modification	Structure (N-substituted glycine at 1-position)	DPP-IV Inhibitory Activity (IC ₅₀ , nM)	Key Observation
Parent Compound (pyrrolidine)	N-substituted glycine	Varies	Baseline activity.
4-Fluoropyrrolidine	N-substituted glycine	Enhanced activity	Introduction of fluorine at the 4-position enhances DPP-IV inhibition. [3]
TS-021	Specific N-substituted glycine on 4-fluoro-2-cyanopyrrolidine	Potent and stable	A potent and stable DPP-IV inhibitor with a long-term persistent plasma drug concentration. [3]

Table 2: SAR of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 Kinase Inhibitors

These compounds were designed based on the structure of Lapatinib, a dual tyrosine kinase inhibitor.

Compound	3-substituted-phenoxy group	EGFR IC ₅₀ (nM)	ErbB-2 IC ₅₀ (nM)
6	3-acrylamidophenoxy	37	29
9	3-cyanoacetamidophenoxy	48	38
11	3-[6-(4-amino)pyrimidinyl]phenoxy	61	42
14	3-phenoxyacetamidophenoxy	65	79

Data extracted from Bioorganic & Medicinal Chemistry, 2012, 20(2), 877-85.[4]

Table 3: SAR of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 Kinase Inhibitors

The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the pyrrolo[2,1-f][3][4][5]triazine scaffold led to a novel series of potent VEGFR-2 kinase inhibitors.[6]

Compound	Modification at C-6 position	VEGFR-2 Kinase Inhibitory Activity	Key Observation
Lead Scaffold	-	-	The 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group is crucial for activity.[6]
Analogs	Appended 1,3,5-oxadiazole ring	Low nanomolar inhibitors	SAR studies on the C-6 position identified potent inhibitors.[6]
Compound 37	Specific 1,3,5-oxadiazole derivative	Antitumor efficacy observed	Showed efficacy against L2987 human lung carcinoma xenografts in mice.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments.

General Synthesis of Prolyl-fluoropyrrolidine Derivatives as DPP-IV Inhibitors

A series of prolyl-fluoropyrrolidine derivatives can be synthesized and screened for in vitro inhibition of dipeptidyl peptidase IV. The general synthetic route involves the coupling of a protected fluoropyrrolidine core with various substituted piperazine acetamides. The structure-activity relationship study can reveal the influence of different chemical modifications on the DPP-IV inhibitory activity.[7]

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

- Enzyme and Substrate Preparation: Human recombinant DPP-IV and the substrate Gly-Pro-p-nitroanilide (G-p-NA) are used.

- Assay Buffer: The assay is typically performed in a Tris-HCl buffer (pH 8.0) containing NaCl and MgCl₂.
- Inhibition Measurement:
 - The test compounds are pre-incubated with the DPP-IV enzyme for a specified time at 37°C.
 - The reaction is initiated by adding the substrate G-p-NA.
 - The rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

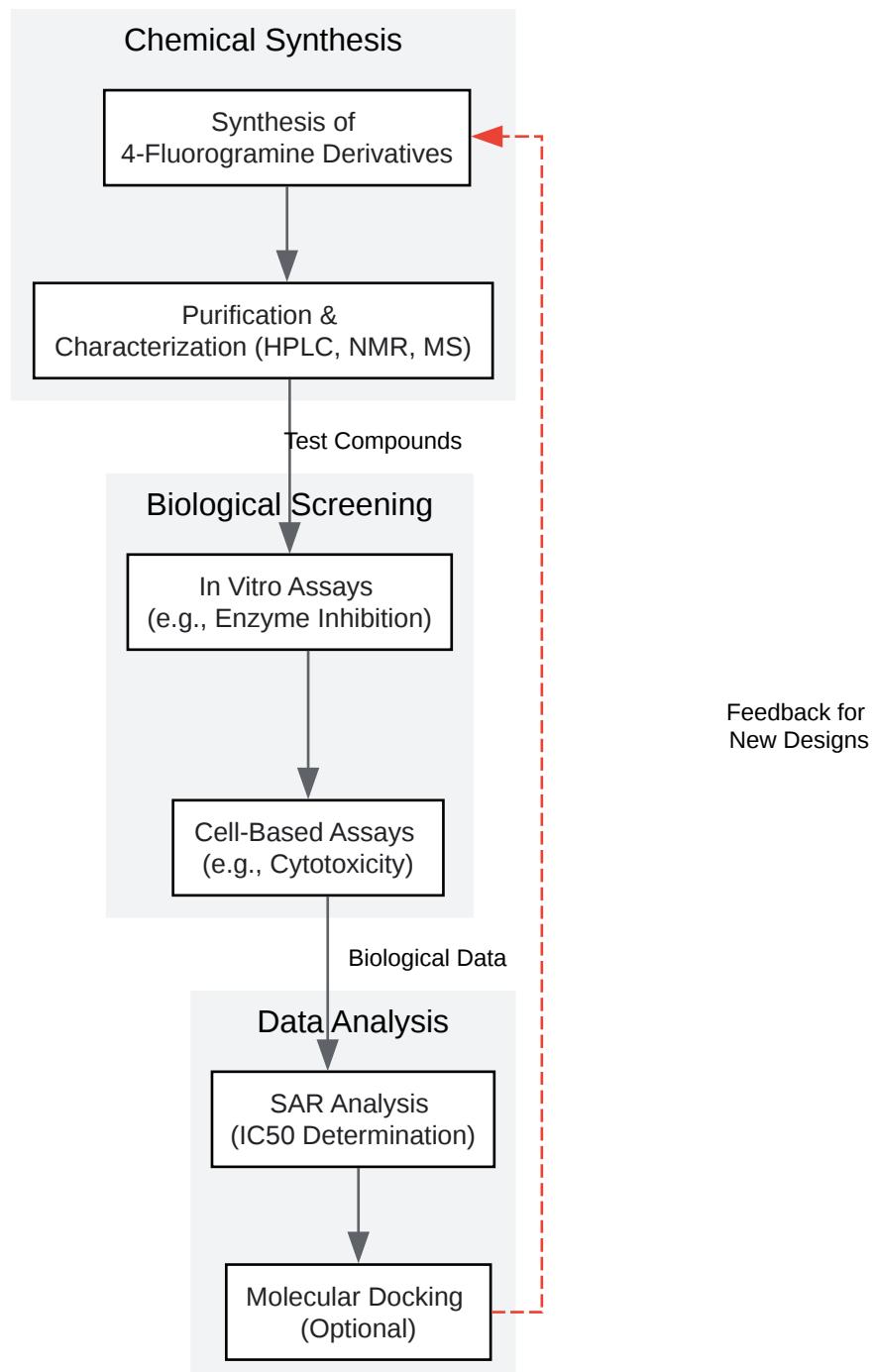
Kinase Inhibition Assay (EGFR/ErbB-2)

- Enzyme and Substrate: Recombinant human EGFR and ErbB-2 kinase domains and a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer) are used.
- Assay Buffer: The assay is performed in a kinase buffer containing ATP, MgCl₂, and MnCl₂.
- Inhibition Measurement:
 - The test compounds are incubated with the kinase, substrate, and ATP.
 - The reaction is allowed to proceed for a specific time at room temperature.
 - The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody.
- Data Analysis: IC₅₀ values are determined from the dose-response curves.

Visualizations

Experimental Workflow for SAR Studies

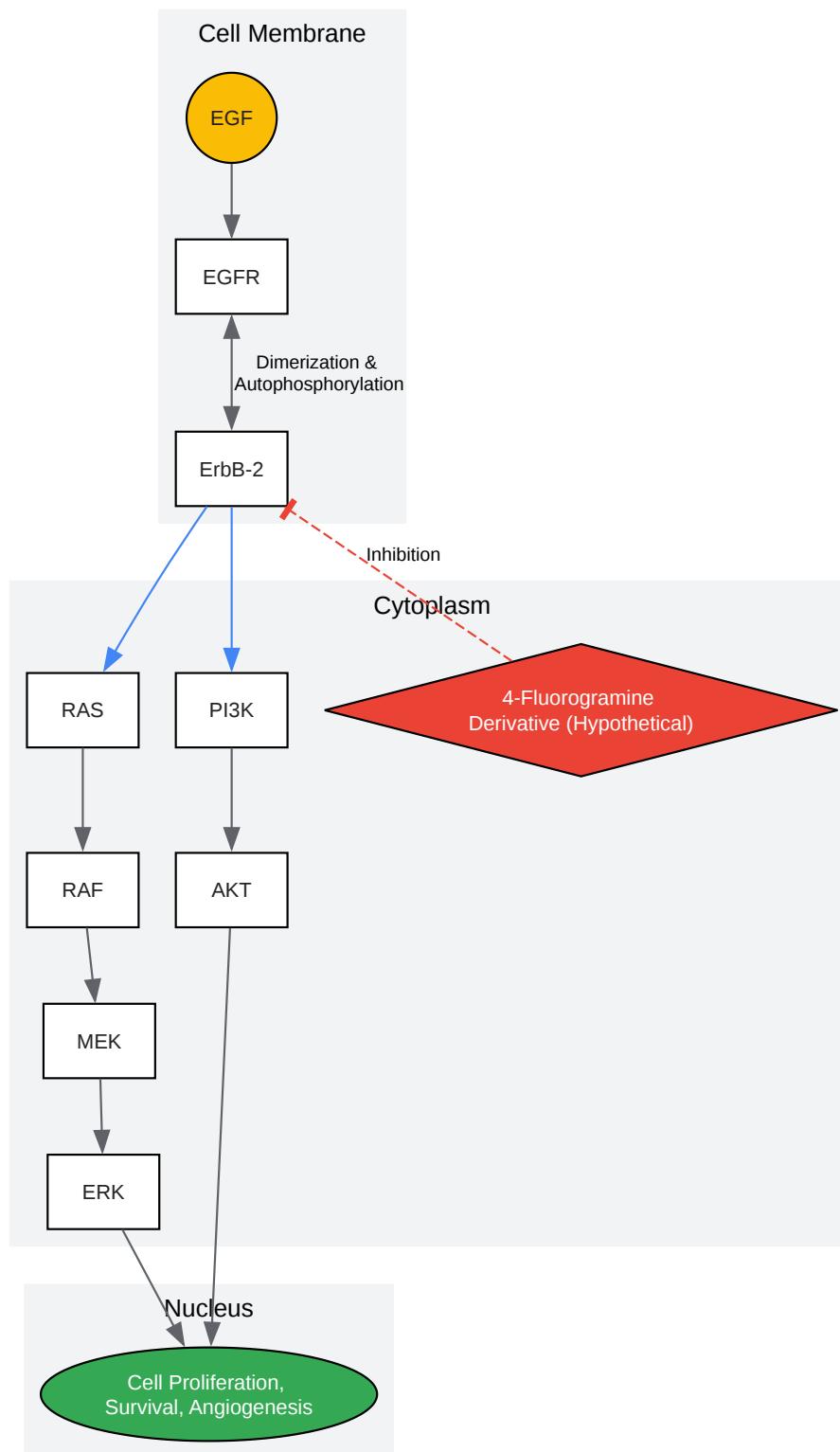
Experimental Workflow for SAR Studies

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Caption: A typical workflow for the synthesis and evaluation of novel compounds.

Postulated Signaling Pathway Inhibition by a Kinase Inhibitor

EGFR/ErbB-2 Signaling Pathway Inhibition



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Caption: Inhibition of the EGFR/ErbB-2 signaling pathway by a hypothetical inhibitor.

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